molecular formula C18H20N2O5S B7692241 N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide

Cat. No.: B7692241
M. Wt: 376.4 g/mol
InChI Key: IVQPCYBRKBIOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide, also known as Efaroxan, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as alpha-2 adrenergic receptor antagonists, which are commonly used in pharmacological research to study the effects of adrenergic signaling pathways.

Mechanism of Action

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide works by antagonizing the alpha-2 adrenergic receptors, which are found throughout the body. These receptors play a key role in regulating the release of norepinephrine, a neurotransmitter that is involved in the body's stress response. By blocking these receptors, this compound can alter the release of norepinephrine, leading to changes in physiological function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as alter the release of various hormones and neurotransmitters. This compound has also been shown to have analgesic properties, making it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide in lab experiments is its high affinity for alpha-2 adrenergic receptors, which makes it a useful tool for studying adrenergic signaling pathways. However, this compound also has some limitations. For example, it can be difficult to obtain pure this compound, which can make it challenging to conduct experiments with consistent results.

Future Directions

There are a number of potential future directions for research involving N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide. One area of interest is the potential use of this compound as a treatment for chronic pain. Additionally, this compound may have potential applications in the treatment of cardiovascular disease and other conditions related to adrenergic signaling pathways. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.

Synthesis Methods

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 2-methyl-5-nitrobenzene sulfonamide with ethylamine followed by reduction with lithium aluminum hydride and subsequent reaction with 2-bromophenylethylamine. The final product is purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for alpha-2 adrenergic receptors, making it a useful tool for studying the effects of adrenergic signaling pathways. This compound has been used in a variety of research applications, including the study of cardiovascular function, stress response, and pain perception.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-9-14(6-4-12(15)2)26(22,23)20-10-13-5-7-16-17(8-13)25-11-24-16/h4-9,20H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPCYBRKBIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.